N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of furan, pyridine, and thiazole rings within its structure suggests that it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic route:
Synthesis of 6-(furan-3-yl)pyridine: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 6-bromopyridine.
Formation of the thiazole ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thiourea with a 2-bromoacetophenone.
Coupling of intermediates: The final step involves coupling the 6-(furan-3-yl)pyridine with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyridine ring.
Substitution: Electrophilic substitution on the thiazole ring can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and halogenated thiazoles, respectively.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxylate
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(18-13-26-20(23-18)15-4-2-1-3-5-15)22-11-14-6-7-17(21-10-14)16-8-9-25-12-16/h1-10,12-13H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHSLNDPHGELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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